molecular formula C7H4BrClO2 B1265922 2-Bromo-4-chlorobenzoic acid CAS No. 936-08-3

2-Bromo-4-chlorobenzoic acid

Cat. No.: B1265922
CAS No.: 936-08-3
M. Wt: 235.46 g/mol
InChI Key: USMQLFCVCDEXAK-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a white to light yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-chlorobenzoic acid involves the bromination of 4-chlorobenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

2-Bromo-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 4-Bromo-2-chlorobenzoic acid
  • 2-Chlorobenzoic acid
  • 4-Chlorobenzoic acid

Uniqueness

2-Bromo-4-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine and chlorine substituents that can be exploited in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMQLFCVCDEXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275019
Record name 2-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-08-3
Record name 2-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chlorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous solution of sodium nitrate (2.21 g) in water (15 mL) is added dropwise to a stirred, ice-cooled mixture of 2-amino-4-chlorobenzoic acid (5.00 g, 29.1 mmol) and 48% hydrobromic acid (150 mL) in water (150 mL). The resultant mixture is stirred for 2 hr at 0° C. Then it is treated dropwise with an aqueous solution of copper bromide (7.81 g) in water (20 mL). Upon the completion of the addition, the reaction mixture is allowed to warm to ambient temperature where it is stirred overnight. After extraction with ethyl acetate/hexanes (3:1; 2×400 mL), the combined organic layers are washed with brine (200 mL), dried, concentrated, and chromatographed on silica (1% methyl alcohol and 0.5% acetic acid in chloroform) to give the title compound (4.04 g, 59% yield). mp 154–155° C.; ES(−)MS m/z 233, (M−H)− consistent with 1 Br an 1 Cl.
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
copper bromide
Quantity
7.81 g
Type
catalyst
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the halogen bonding patterns differ between 2-bromo-4-chlorobenzoic acid and its isomer, 4-bromo-2-chlorobenzoic acid, and how do these differences influence their crystal structures?

A: this compound (2Br) and its isomer, 4-bromo-2-chlorobenzoic acid (4Br), exhibit distinct halogen bonding motifs, leading to different crystal packing arrangements. 2Br forms a well-defined halogen bond, while 4Br displays an unusual triangular motif comprising two type II BrCl and ClBr interactions and one type I BrBr contact []. This difference in halogen bonding directly impacts their crystal structures: 2Br crystallizes in the P1[combining macron] space group, while 4Br adopts the P21/n space group [].

Q2: The study mentions the formation of solid solutions between 2Br and 4Br. What is surprising about this finding, and what does it suggest about the role of halogen bonding?

A: The formation of solid solutions between 2Br and 4Br is noteworthy because these isomers crystallize in entirely different space groups []. This observation, made for the first time in this context, highlights the significant influence of halogen bonds in dictating packing preferences, even within mixed systems. The study demonstrates that despite variations in charge density distribution, the triangular halogen bonded motif in 4Br plays a dominant role in guiding the supramolecular assembly of the solid solution [].

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